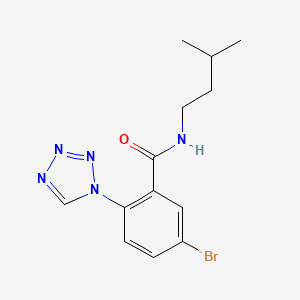
5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide
描述
5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
属性
分子式 |
C13H16BrN5O |
|---|---|
分子量 |
338.20 g/mol |
IUPAC 名称 |
5-bromo-N-(3-methylbutyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H16BrN5O/c1-9(2)5-6-15-13(20)11-7-10(14)3-4-12(11)19-8-16-17-18-19/h3-4,7-9H,5-6H2,1-2H3,(H,15,20) |
InChI 键 |
ZGOPAIVIXQKDTR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCNC(=O)C1=C(C=CC(=C1)Br)N2C=NN=N2 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Bromination: The starting material, a benzene derivative, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Tetrazole Formation: The brominated intermediate undergoes a cycloaddition reaction with sodium azide and a nitrile to form the tetrazole ring.
Amidation: The final step involves the reaction of the tetrazole intermediate with 3-methylbutylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbutyl group, leading to the formation of alcohols or carboxylic acids.
Reduction: Reduction reactions may target the bromine atom or the tetrazole ring, resulting in debromination or ring-opening reactions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea under basic conditions.
Major Products
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Debrominated compounds or ring-opened products.
Substitution: Various substituted benzamides.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a ligand for studying receptor interactions or as a probe for investigating enzyme activities.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural features.
作用机制
The mechanism of action of 5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- 5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide
- 5-chloro-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide
- 5-fluoro-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide
Uniqueness
The presence of the bromine atom in this compound may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets and its overall stability.
生物活性
5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes. This article provides a detailed overview of its biological activity based on recent research findings and case studies.
- Molecular Formula: C13H17BrN5O
- Molecular Weight: 338.20 g/mol
- CAS Number: 1010925-32-2
The compound is designed to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in neurodegenerative diseases like Alzheimer's. The tetrazole ring in the structure serves as a bioisostere for carboxylic acids, enhancing its interaction with biological targets.
Enzyme Inhibition
Recent studies have highlighted the compound's effectiveness in inhibiting AChE and BACE1:
- AChE Inhibition: The compound exhibited significant inhibitory activity with an IC50 value that suggests it could compete effectively with known inhibitors like donepezil.
- BACE1 Inhibition: The inhibition of BACE1 is crucial for reducing amyloid-beta peptide production, making this compound a candidate for Alzheimer's disease therapy.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | TBD |
| This compound | BACE1 | TBD |
| Donepezil | AChE | 0.046 |
| Quercetin | BACE1 | 4.89 |
Case Studies
Several studies have explored the biological implications of related compounds, providing insights into the potential efficacy of this compound:
-
In Vitro Studies:
- A study analyzed multiple benzamide derivatives, including the target compound, assessing their inhibitory effects on AChE and BACE1. The results indicated that structural modifications significantly impact inhibitory potency and selectivity.
-
Molecular Modeling:
- Molecular dynamics simulations suggested that the compound stabilizes the active site of AChE, reducing its flexibility and thus inhibiting its function effectively. This mechanism aligns with findings from other inhibitors in the same class.
-
Pharmacokinetics:
- Preliminary pharmacokinetic studies indicated favorable absorption characteristics for the compound, suggesting it could achieve therapeutic concentrations in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


